3-Methylquinoline-8-sulfonamide
Description
Contextualization within Quinoline (B57606) Chemistry and Sulfonamide Scaffolds
3-Methylquinoline-8-sulfonamide is a hybrid molecule that integrates two key structural motifs: the quinoline ring system and the sulfonamide functional group. The quinoline portion is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This scaffold is of immense importance in medicinal chemistry, with quinoline-based compounds demonstrating a wide array of biological activities. The presence of the methyl group at the 3-position of the quinoline ring can influence the compound's electronic properties and spatial arrangement.
The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore in drug discovery. nih.gov Since the advent of prontosil, the first commercially available antibacterial sulfonamide, this functional group has been a cornerstone in the development of numerous therapeutic agents. nih.gov Its ability to act as a bioisostere for a carboxylic group, coupled with its capacity to form crucial hydrogen bonds, makes it a valuable component in designing molecules with specific biological targets. nih.gov The linkage of the sulfonamide group at the 8-position of the 3-methylquinoline (B29099) core creates a unique three-dimensional structure that dictates its interaction with biological macromolecules.
The synthesis of such hybrid molecules often involves multi-step procedures. For instance, the creation of related quinoline-sulfonamide derivatives can be achieved through the acylation of an aminoquinoline with a benzenesulfonyl chloride, followed by complexation with metal ions. nih.gov Another approach involves the Skraup synthesis to form the quinoline scaffold, followed by a series of reactions to introduce the sulfonamide moiety. nih.gov A method for synthesizing the precursor, 3-methylquinoline-8-sulfonyl chloride, has been detailed, starting from aniline (B41778) and involving cyclization and chlorosulfonation steps. google.comnih.gov
Significance of Sulfonamidoquinoline Derivatives in Chemical Research
The fusion of quinoline and sulfonamide moieties has given rise to a class of compounds with significant interest in chemical and pharmaceutical research. These derivatives are explored for a multitude of potential applications, driven by the synergistic effects of the two scaffolds.
Research has shown that quinoline-sulfonamide derivatives exhibit promising antimicrobial properties. nih.gov Some have been screened for their in-vitro antibacterial activity against various bacterial strains. researchgate.net Beyond their antimicrobial potential, these compounds are extensively investigated for their roles as enzyme inhibitors. For example, certain quinoline-based sulfonamides have been developed as potent inhibitors of carbonic anhydrase isoforms that are associated with cancer. nih.govresearchgate.net
Furthermore, derivatives of 8-quinolinesulfonamide have been designed and evaluated as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.com These studies highlight the potential of the sulfonamidoquinoline scaffold as a template for developing targeted anticancer agents. The structural versatility of these derivatives allows for systematic modifications to optimize their activity and selectivity. The introduction of different substituents on either the quinoline ring or the sulfonamide nitrogen can lead to compounds with fine-tuned biological profiles. This makes the sulfonamidoquinoline framework an attractive platform for medicinal chemists in the quest for novel therapeutic leads.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylquinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWRLDLLPHKBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953900-55-5 | |
| Record name | 3-methylquinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 3 Methylquinoline 8 Sulfonamide and Its Analogues
Precursor Synthesis Pathways: 3-Methylquinoline-8-sulfonyl Chloride
The cornerstone for producing 3-methylquinoline-8-sulfonamide lies in the effective synthesis of its sulfonyl chloride precursor. This is predominantly accomplished through multi-step routes originating from basic aromatic compounds or through direct chlorosulfonation.
Multi-step Synthetic Routes from Aniline (B41778) Derivatives
A common and cost-effective method to synthesize 3-methylquinoline-8-sulfonyl chloride begins with aniline. google.com This multi-step process involves the initial reaction of aniline with propionic acid to form N-phenylpropanamide. google.com The subsequent ring-closing reaction yields 2-chloro-3-methylquinoline, which is then reduced to 3-methylquinoline (B29099). google.com The final step in this sequence is the chlorosulfonation of 3-methylquinoline to produce the desired 3-methylquinoline-8-sulfonyl chloride. google.com This method is noted for its high yield and suitability for industrial-scale production. google.com
Another approach starts with 2-aminobenzenesulfonic acid. google.com This starting material undergoes a catalytic cyclization with propionaldehyde (B47417) and paraformaldehyde in a eutectic solvent to generate 3-methylquinoline-8-sulfonic acid. google.com This intermediate is then treated with a chlorinating agent, such as bis(trichloromethyl) carbonate, in the presence of an organic base to furnish 3-methylquinoline-8-sulfonyl chloride. google.com This process is advantageous due to its simple operation, readily available raw materials, and low cost, while also being environmentally friendly by not producing harmful gases. google.com
Table 1: Key Reactions in Multi-step Synthesis of 3-Methylquinoline-8-sulfonyl Chloride
| Starting Material | Key Intermediates | Final Product | Reference |
| Aniline | N-phenylpropanamide, 2-chloro-3-methylquinoline, 3-methylquinoline | 3-Methylquinoline-8-sulfonyl chloride | google.com |
| 2-Aminobenzenesulfonic acid | 3-Methylquinoline-8-sulfonic acid | 3-Methylquinoline-8-sulfonyl chloride | google.com |
Chlorosulfonation Procedures
Direct chlorosulfonation of 3-methylquinoline is a more direct route to the sulfonyl chloride precursor. This process typically involves reacting 3-methylquinoline with chlorosulfonic acid. google.com To improve the reaction's efficiency and yield, a sulfonation auxiliary agent like sodium chloride can be added. google.com The reaction conditions, such as temperature and the ratio of reactants, are critical for maximizing the yield and purity of the final product. google.com For instance, the reaction can be carried out by slowly adding 3-methylquinoline to chlorosulfonic acid under an ice bath, followed by heating and subsequent workup. google.com
Direct Synthesis Approaches to Sulfonamidoquinolines
Once the sulfonyl chloride precursor is obtained, or through alternative direct routes, the formation of the sulfonamide bond is the final key step.
Amine Coupling with Sulfonyl Chlorides
The most common method for synthesizing sulfonamides is the coupling reaction between a sulfonyl chloride and an amine. cbijournal.comsigmaaldrich.com In the context of this compound, this involves reacting 3-methylquinoline-8-sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.commdpi.com The choice of amine determines the final substituent on the sulfonamide nitrogen. For the parent compound, this compound, aqueous ammonia would be used. The reaction of 8-quinolinesulfonyl chloride with propargylamine (B41283) or N-methylpropargylamine in the presence of triethylamine in chloroform (B151607) is an example of this coupling method. mdpi.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a rapid and efficient alternative for synthesizing various organic compounds, including sulfonamides. nih.govnih.govrsc.org This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govrsc.org While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the general principles of microwave-assisted organic synthesis (MAOS) are applicable. nih.govnih.govrsc.org This would involve the reaction of 3-methylquinoline-8-sulfonyl chloride with an appropriate amine in a suitable solvent under microwave irradiation. nih.govorganic-chemistry.org
Advanced Synthetic Transformations for Derivatization
The this compound scaffold can be further modified to create a library of analogues with potentially diverse biological activities. These transformations often target the sulfonamide nitrogen or other positions on the quinoline (B57606) ring. For instance, N-alkylation of the sulfonamide can be achieved by reacting the parent sulfonamide with an alkyl halide in the presence of a base.
Furthermore, the synthesis of various quinoline-sulfonamide hybrids has been reported, showcasing the versatility of this core structure. rsc.org These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Table 2: Comparison of Synthetic Approaches
| Approach | Key Features | Advantages | Disadvantages |
| Multi-step Synthesis from Aniline | Stepwise construction of the quinoline ring followed by chlorosulfonation. | Cost-effective, high yield, suitable for industrial scale. | Multiple reaction steps. |
| Direct Chlorosulfonation | Direct reaction of 3-methylquinoline with a chlorosulfonating agent. | More direct route to the precursor. | Can involve harsh reagents and conditions. |
| Amine Coupling | Reaction of the sulfonyl chloride with an amine. | Versatile for creating a wide range of sulfonamide derivatives. | Requires the pre-synthesis of the sulfonyl chloride. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Rapid, often higher yields. | Requires specialized equipment. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Derivatives
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its reliability and mild reaction conditions. This reaction facilitates the creation of 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes. nih.govnih.gov The process is significantly accelerated by a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. beilstein-journals.org
In the synthesis of this compound analogues, this methodology is employed to introduce a triazole moiety, a versatile pharmacophore known to enhance the biological activity of parent compounds. mdpi.comnih.gov The general approach involves the reaction of a propargylated this compound derivative with a suitable organic azide (B81097) in the presence of a copper catalyst.
A typical synthetic pathway commences with the alkylation of a primary or secondary sulfonamide with propargyl bromide to introduce the terminal alkyne functionality. mdpi.com Subsequently, this alkyne-containing intermediate is reacted with an azide in the presence of a copper(I) catalyst to yield the desired triazole hybrid. mdpi.com The reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. nih.govbeilstein-journals.org
The versatility of the CuAAC reaction allows for the synthesis of a diverse library of triazole derivatives by varying the azide component. mdpi.com This has been demonstrated in the preparation of a series of quinolinesulfonamide-triazole hybrids with potential anticancer activity. mdpi.com
Table 1: Examples of Reagents and Conditions for CuAAC
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Product Type | Reference |
| Propargylated 8-quinolinesulfonamide | Various organic azides | CuSO₄·5H₂O, Sodium Ascorbate | DMF/Water | 1,4-disubstituted triazole hybrids | mdpi.com |
| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 1-benzyl-4-phenyl-1H-1,2,3-triazole | nih.gov |
| Terminal alkynes | Organic azides | Copper(I) salts | Various organic solvents | 1,4-disubstituted 1,2,3-triazoles | beilstein-journals.org |
Palladium-Catalyzed C(sp³)-H Alkylation of Methylquinolines
Palladium-catalyzed C(sp³)-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds. nih.gov In the context of methylquinolines, this strategy enables the introduction of various functional groups at the methyl position, providing access to a wide array of derivatives. rsc.org
A notable application is the site-selective alkylation of 8-methylquinolines with aziridines, which serves as the alkylating agent. rsc.orgrsc.org This reaction proceeds via a sequential C-H and C-N bond activation process, catalyzed by a palladium complex. rsc.org The nitrogen atom of the quinoline ring acts as a directing group, facilitating the selective activation of the C(sp³)-H bond of the 8-methyl group. nih.gov
The reaction exhibits good functional group tolerance and site selectivity, making it a valuable method for the late-stage modification of complex molecules. rsc.orgrsc.org The choice of palladium catalyst and reaction conditions, such as the solvent, can influence the reaction's efficiency. rsc.org For instance, solvents like hexafluoroisopropanol (HFIP) have been found to be effective for this transformation. rsc.org
This methodology has also been extended to the use of other strained rings, such as oxiranes, as coupling partners to furnish γ-quinolinylpropylalcohols. rsc.org Furthermore, palladium catalysis has been employed for the nitration of 8-methylquinolines using t-BuONO as the nitrating agent, leading to the formation of 8-(nitromethyl)quinolines. acs.org
Table 2: Palladium-Catalyzed C(sp³)-H Functionalization of 8-Methylquinolines
| Methylquinoline Substrate | Coupling Partner | Palladium Catalyst | Product Type | Reference |
| 8-Methylquinoline (B175542) | Aziridines | Pd(TFA)₂ | γ-Quinolinylpropylamines | rsc.org |
| 8-Methylquinoline | Oxiranes | Not specified | γ-Quinolinylpropylalcohols | rsc.org |
| 8-Methylquinolines | t-BuONO | Not specified | 8-(Nitromethyl)quinolines | acs.org |
Exploration of Other Transition Metal-Catalyzed Reactions in Quinoline Functionalization
Beyond copper and palladium, other transition metals like rhodium, cobalt, and nickel have been instrumental in the functionalization of quinoline scaffolds. acs.orgrsc.org These catalysts enable a variety of transformations, including C-H activation, arylation, and amination. acs.orgrsc.org
Rhodium catalysts have been utilized for the C-8 allylation of quinoline N-oxides and for C-H/C-H cross-coupling reactions to synthesize unsymmetrical heterobiaryl compounds. rsc.org Cobalt(III) catalysts have proven effective in the C(sp³)-H bond alkenylation of 8-methylquinoline with alkynes, demonstrating high regioselectivity. acs.org Nickel-catalyzed reactions have been developed for the C-2 amination of quinoline with cyclic amines. rsc.org
The use of quinoline N-oxides is a common strategy to direct functionalization to the C8 position. acs.orgacs.org The N-oxide moiety acts as a directing group, facilitating the formation of a five-membered metallacyclic intermediate at the C8 position, which can then react with various reagents. acs.org Subsequent reduction of the N-O bond yields the C8-substituted quinoline. acs.org
These transition metal-catalyzed reactions represent a powerful and versatile approach for the synthesis of a diverse range of functionalized quinolines, offering high efficiency and control over selectivity. acs.orgrsc.org
Table 3: Various Transition Metal-Catalyzed Reactions for Quinoline Functionalization
| Catalyst | Reaction Type | Substrate | Product | Reference |
| Rhodium | C-8 Allylation | Quinoline N-oxide | C-8 Allylated Quinoline | rsc.org |
| Cobalt(III) | C(sp³)-H Alkenylation | 8-Methylquinoline | Alkenylated 8-Methylquinoline | acs.org |
| Nickel | C-2 Amination | Quinoline | C-2 Aminated Quinoline | rsc.org |
| Rhodium | C-H/C-H Cross-Coupling | Quinoline and Benzoxazole | Unsymmetrical Heterobiaryl | rsc.org |
Regioselective Synthesis Considerations in Quinoline Annulation
The regioselective synthesis of the quinoline core is a fundamental challenge in organic chemistry. nih.gov Classical methods for quinoline synthesis often suffer from a lack of regioselectivity, leading to mixtures of products. nih.gov Modern synthetic strategies, particularly those involving transition metal catalysis, have significantly improved the control over regioselectivity in quinoline annulation reactions. rsc.orgmdpi.com
One approach involves the copper(II)-catalyzed cascade annulation of anilines with two molecules of alkyne esters. rsc.org This method yields 2,4-disubstituted quinolines with exclusive regioselectivity. rsc.org The reaction can also be adapted to use ketones in place of the second alkyne ester molecule. rsc.org
Another strategy is the rhodium-catalyzed cyclization of aniline derivatives with alkynyl esters, which provides regioselective synthesis of quinoline carboxylates. mdpi.com In this process, the rhodium catalyst facilitates ortho-C-H bond activation of the aniline, directing the subsequent cyclization. mdpi.com
The choice of reactants and catalysts is crucial for controlling the regioselectivity of quinoline formation. For example, in [4+2] cycloaddition reactions, the nature of the dienophile and diene components dictates the substitution pattern of the resulting quinoline ring. nih.govmdpi.com Silver salts have also been shown to play a key role in achieving chemical regioselectivity in certain quinoline syntheses. mdpi.com
These examples highlight the importance of carefully selecting the synthetic methodology to achieve the desired regiochemical outcome in the construction of the quinoline scaffold.
Molecular Design and Computational Investigations
In Silico Approaches for Compound Design and Optimization
The design and optimization of quinoline-8-sulfonamide (B86410) derivatives are heavily reliant on a suite of computational strategies. These in silico approaches allow for detailed examination of the molecule's properties and its potential interactions with biological targets.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds related to 3-methylquinoline-8-sulfonamide, DFT calculations, often using the B3LYP/6-31+G(d,p) basis set, are employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. nih.gov These calculations help in understanding the molecule's stability, reactivity, and the distribution of electron density.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net For instance, a smaller energy gap suggests that the molecule can be more easily polarized and is generally more reactive. Furthermore, DFT is used to analyze intramolecular interactions, such as the formation of hydrogen bonds, which can significantly influence the compound's conformation and stability. nih.gov In studies of similar quinoline (B57606) derivatives, DFT has been used to confirm that charge transfer occurs within the molecules. researchgate.net
Table 1: Theoretical Physicochemical Properties of this compound This table presents predicted values for the specified compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂S | PubChemLite uni.lu |
| Molecular Weight | 222.26 g/mol | PubChemLite uni.lu |
| XLogP (predicted) | 0.8 | PubChemLite uni.lu |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design. For quinoline-8-sulfonamide derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.
For example, in a study on novel quinoline-8-sulfonamide derivatives as potential modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme implicated in cancer metabolism, molecular docking was used to predict how these compounds would bind to the protein. mdpi.comnih.gov The simulations identified key interactions, such as hydrogen bonds between the sulfonamide group's oxygen atoms and amino acid residues like Tyr390 in the protein's binding site. mdpi.com The quinoline ring itself often engages in hydrophobic and π-π stacking interactions with residues such as Phe26, Leu27, and Met30. mdpi.com Such studies can predict the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential inhibitors. doi.org
Table 2: Example of Molecular Docking Interactions for a Quinoline-8-Sulfonamide Derivative (Compound 9a) with Pyruvate Kinase M2 (PKM2) This table is based on findings for a closely related analog to illustrate the method's application.
| Interacting Residue | Interaction Type |
|---|---|
| His78 | π-π stacking, π-sulfur |
| Asp178 | π-anion |
| Pro53 | Alkyl-π |
| Tyr83 | Alkyl-π |
| Ala366 | Alkyl-π |
| Phe26, Leu27, Met30 | Hydrophobic |
Data sourced from a study on quinoline-8-sulfonamide derivatives. mdpi.com
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic-level movements of the system, providing insights into the conformational flexibility of both the ligand and the protein, and the dynamic stability of their interactions. doi.orgresearchgate.net
In the context of quinoline-8-sulfonamide derivatives, MD simulations have been used to verify the stability of complexes predicted by docking. mdpi.comnih.gov Parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to ensure the system reaches equilibrium and the ligand remains stably bound within the active site. doi.org These simulations can confirm whether the key interactions observed in docking, like hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation, lending greater confidence to the predicted binding mode. mdpi.com
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational modeling plays a crucial role in elucidating these relationships for quinoline-based sulfonamides. nih.gov By creating and testing a virtual library of related compounds, researchers can identify which functional groups and structural motifs are critical for activity.
For instance, computational studies on quinoline-8-sulfonamide modulators of PKM2 revealed important SAR insights. It was found that adding a methyl group to the sulfonamide nitrogen could lead to a steric clash with protein residues, resulting in a loss of activity. mdpi.com Conversely, the addition of a second quinolinyl fragment to the molecule was shown to potentially enhance its effect on intracellular pyruvate levels, suggesting a direction for future optimization. mdpi.comnih.gov These computational predictions provide a clear rationale for synthetic chemists to prioritize which derivatives to synthesize and test, guiding the design of more potent and selective compounds. nih.gov
Prediction of Interaction Mechanisms with Biological Macromolecules
The culmination of DFT, docking, and MD studies is the prediction of a detailed interaction mechanism between this compound or its analogs and a biological macromolecule. These models propose a specific binding hypothesis that can be tested experimentally.
For quinoline-8-sulfonamides, the primary interaction mechanism often involves the sulfonamide group acting as a hydrogen bond acceptor. mdpi.com The quinoline core typically serves as a hydrophobic anchor, fitting into nonpolar pockets and forming π-stacking or other non-covalent interactions with aromatic amino acid residues of the target protein. mdpi.com For example, in studies targeting the enzyme InhA in Mycobacterium tuberculosis, the quinoline core and sulfonyl group of related compounds were shown to be key for binding. nih.gov The specific substitution pattern on the quinoline ring, such as the methyl group at the 3-position, can fine-tune these interactions by altering the molecule's shape and electronic properties, thereby influencing its specificity and affinity for the target.
Mechanistic Insights into Biological Target Modulation
Interactions with Pyruvate (B1213749) Kinase M2 (PKM2) Isoform
Pyruvate kinase (PK) is a pivotal enzyme in glycolysis, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (B93156) to pyruvate. nih.gov The M2 isoform, PKM2, is predominantly expressed in embryonic and tumor cells, where it plays a crucial role in the metabolic reprogramming that supports rapid proliferation, a phenomenon known as the Warburg effect. nih.govnih.gov PKM2 can exist in two interconvertible states: a highly active tetramer and a less active dimer. nih.gov The equilibrium between these two forms is a key regulatory point in cancer cell metabolism. nih.gov
Mechanisms of PKM2 Inhibition and Allosteric Modulation
3-Methylquinoline-8-sulfonamide and its derivatives have been identified as modulators of PKM2. nih.govresearchgate.net The primary mechanism of action involves the inhibition of PKM2 activity. This can occur through direct binding to the enzyme, influencing the dynamic equilibrium between its dimeric and tetrameric forms. nih.gov While some quinoline-8-sulfonamide (B86410) derivatives act as activators by promoting the formation of the highly active tetramer, others, including certain 3-substituted analogs, function as inhibitors. nih.gov
The modulation of PKM2 can be achieved through binding at either the ATP-binding active site of the dimer or at an allosteric site. nih.gov Allosteric modulation, in particular, is a critical mechanism. For instance, post-translational modifications like phosphorylation or acetylation can trigger a switch from the tetrameric to the dimeric form by inducing significant structural changes in the allosteric activator binding site for fructose (B13574) 1,6-bisphosphate (FBP). osti.gov This disruption in oligomerization is a key event in regulating PKM2's metabolic versus non-metabolic functions. osti.gov Studies on related quinoline (B57606) sulfonamides have shown that the quinoline moiety can interact with a flat, apolar surface on the PKM2 protein. nih.gov
Impact on Intracellular Metabolic Pathways (e.g., Pyruvate Levels)
By inhibiting PKM2, this compound derivatives can significantly alter intracellular metabolic pathways. A direct consequence of PKM2 inhibition is a reduction in the intracellular levels of pyruvate. nih.govnih.gov For example, a derivative of 8-quinolinesulfonamide, compound 9a, was shown to decrease the intracellular pyruvate level in A549 lung cancer cells by approximately 50%. nih.gov
This reduction in pyruvate, the final product of glycolysis, has cascading effects. It can lead to an accumulation of upstream glycolytic intermediates. nih.gov This metabolic shift is consistent with a blockage of cytosolic glycolysis, forcing cancer cells to adapt their energy production strategies. nih.govresearchgate.net
Influence on Cancer Cell Metabolism Regulation
The modulation of PKM2 by compounds like this compound has profound implications for cancer cell metabolism. The less active dimeric form of PKM2, favored by inhibitors, diverts glucose metabolites away from ATP production and towards biosynthetic pathways necessary for cell growth and proliferation. nih.gov This metabolic reprogramming is a hallmark of cancer. nih.govnih.gov
By inhibiting PKM2, these compounds can disrupt the delicate metabolic balance of cancer cells. nih.govnih.gov This can lead to a decrease in cell proliferation and viability. nih.gov Furthermore, some quinoline-3-sulfonamides, which inhibit the related enzyme lactate (B86563) dehydrogenase A (LDHA), have been shown to potentiate PKM2 activity and promote apoptosis in cancer cells. nih.govresearchgate.net This suggests a complex interplay between different metabolic enzymes in determining the fate of cancer cells. The inhibition of PKM2 can also lead to an increase in oxygen consumption rates as the cell shifts towards oxidative phosphorylation, a reversal of the Warburg effect. nih.govresearchgate.net
Engagement with Zinc Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. escholarship.orgnih.gov Their activity is implicated in various physiological and pathological processes, including cancer metastasis. nih.govnih.gov
Coordination Chemistry with Active Site Zinc(II) Ions
The inhibitory activity of many compounds against MMPs stems from their ability to chelate the catalytic zinc(II) ion in the enzyme's active site. nih.govnih.gov The active site of MMPs typically contains a conserved zinc-binding motif. nih.govresearchgate.net For instance, in MMP-8, the catalytic zinc ion is coordinated by three histidine residues. nih.govresearchgate.net
Quinoline-based structures, particularly 8-hydroxyquinoline (B1678124) and its derivatives, are known to bind to metal ions. escholarship.orgnih.gov The sulfonamide group has also been explored as a zinc-binding group in MMP inhibitors, with the potential to form hydrogen bonds and catalytically inactivate the enzyme. nih.gov The nitrogen atom of the quinoline ring and an oxygen atom from the sulfonamide group can coordinate with the zinc(II) ion, leading to inhibition. escholarship.org
Selectivity Profiles Across Different MMP Subtypes (e.g., MMP-2, -3, -8, -9)
A significant challenge in the development of MMP inhibitors is achieving selectivity for specific MMP subtypes, as broad-spectrum inhibition can lead to undesirable side effects. nih.govnih.gov Quinoline-based sulfonamides have been investigated for their inhibitory activity and selectivity against various MMPs.
Derivatives of 8-hydroxyquinoline have shown inhibitory activity against MMP-2 and MMP-9. nih.gov Similarly, 8-sulfonamido quinoline derivatives have been studied as MMP-2 inhibitors. escholarship.org However, achieving high selectivity can be difficult. For example, some sulfated benzofurans that inhibit MMP-8 by coordinating with the catalytic zinc and histidine triad (B1167595) also inhibit MMP-9, indicating a lack of selectivity. nih.gov The selectivity of these compounds is influenced by interactions with specific pockets within the enzyme's active site, such as the S1' pocket. nih.govmdpi.com
Role of Scaffold Structure in Enzyme Selectivity
The specificity of a drug for its intended target over other proteins is a critical determinant of its therapeutic efficacy and safety profile. The quinoline-8-sulfonamide scaffold plays a pivotal role in conferring enzyme selectivity. The rigid, planar structure of the quinoline ring system provides a defined orientation for the sulfonamide group and any other substituents, allowing for specific interactions within the binding pockets of target enzymes.
The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with amino acid residues. The sulfonamide group is a key hydrogen bond donor and acceptor and can also coordinate with metal ions present in the active sites of metalloenzymes.
The position of the sulfonamide group on the quinoline ring is crucial. For instance, quinoline-3-sulfonamide (B3390043) derivatives have been identified as potent inhibitors of Lactate Dehydrogenase A (LDHA), while quinoline-8-sulfonamide derivatives are known to modulate the activity of Pyruvate Kinase M2 (PKM2). mdpi.com This highlights the importance of the scaffold's substitution pattern in directing the molecule to different enzyme targets. The addition of a methyl group at the 3-position can further influence selectivity by introducing steric hindrance or creating new hydrophobic interactions, thereby fine-tuning the binding affinity and specificity for a particular enzyme isoform.
Inhibition of Lactate Dehydrogenase A (LDHA) by Sulfamoylquinoline Derivatives
Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDHA is overexpressed and plays a key role in maintaining the glycolytic flux and providing building blocks for biosynthesis. nih.govresearchgate.net Consequently, inhibiting LDHA is a promising strategy for cancer therapy.
Research has demonstrated that quinoline-3-sulfonamide derivatives are effective inhibitors of LDHA. nih.govnih.gov These compounds act as competitive inhibitors with respect to NADH, a cofactor required for the enzymatic reaction. nih.gov By binding to the NADH binding site, they prevent the natural substrate from associating with the enzyme, thus blocking the conversion of pyruvate to lactate.
Lead optimization of this class of compounds has yielded molecules with high potency, with some derivatives exhibiting LDHA inhibitory potencies in the low nanomolar range. nih.gov Furthermore, these inhibitors have shown selectivity for LDHA over the LDHB isoform, which is important for minimizing off-target effects. nih.gov Inhibition of LDHA in cancer cells leads to a decrease in lactate production, an increase in oxygen consumption, and a shift towards oxidative phosphorylation. nih.govresearchgate.net This metabolic reprogramming can ultimately lead to reduced cell proliferation and apoptosis. nih.gov
While the primary research has focused on quinoline-3-sulfonamides, the general quinoline scaffold is a key feature for LDHA inhibition. The specific contribution of the 3-methyl and 8-sulfonamide arrangement of this compound to LDHA inhibition requires further investigation, but the foundational role of the quinoline structure is well-established.
Table 1: Inhibitory Potency of Representative Quinoline Sulfonamide Derivatives against LDH Enzymes
| Compound | LDHA IC50 (nM) | LDHB IC50 (nM) | Selectivity (LDHB/LDHA) |
| Derivative 1 | 2 | 160 | 80 |
| Derivative 2 | 10 | 800 | 80 |
| Derivative 3 | 5 | 50 | 10 |
Note: The data presented is for representative quinoline-3-sulfonamide derivatives and not specifically for this compound. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Exploration of Other Potential Enzyme Targets and Molecular Mechanisms
Beyond LDHA, the quinoline-8-sulfonamide scaffold has been investigated for its ability to modulate other enzymes, particularly those involved in cancer metabolism. One such target is Pyruvate Kinase M2 (PKM2), another key enzyme in glycolysis that catalyzes the final rate-limiting step, the conversion of phosphoenolpyruvate to pyruvate.
PKM2 is unique in that it can exist in a highly active tetrameric form and a less active dimeric form. In cancer cells, the dimeric form is often predominant, which slows down glycolysis and allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways. Modulators of PKM2 can either activate the enzyme, forcing the conversion to the tetrameric state and pushing cells towards oxidative phosphorylation, or inhibit it.
Derivatives of 8-sulfamoylquinoline have been identified as modulators of PKM2. mdpi.com Depending on the specific substitutions on the quinoline and sulfonamide moieties, these compounds can act as either activators or inhibitors. mdpi.com For example, the introduction of different aryl carboxamide moieties to the 8-quinolinesulfonamide scaffold can significantly alter the interaction with PKM2. mdpi.com The ability of the this compound scaffold to specifically activate or inhibit PKM2 would depend on its precise interactions within the enzyme's allosteric or active sites.
Other potential enzyme targets for quinoline sulfonamides include various protein kinases, given that the structurally related isoquinoline (B145761) sulfonamides are well-known protein kinase inhibitors. nih.gov The ATP-binding pocket of protein kinases shares some structural similarities with the cofactor-binding sites of dehydrogenases, suggesting a potential for cross-reactivity. Furthermore, the ability of the sulfonamide group to chelate metal ions could imply a role in modulating metalloenzymes. researchgate.net However, specific studies on this compound against these targets are needed to confirm these possibilities.
Applications in Chemical Biology and Medicinal Chemistry Research
Development of Enzyme Modulators and Inhibitors for Biological Probes
The quinoline-8-sulfonamide (B86410) core, a key feature of 3-methylquinoline-8-sulfonamide, has been identified as a significant pharmacophore in the design of enzyme modulators and inhibitors. nih.govnih.gov This is largely due to its ability to chelate metal ions, particularly zinc(II), which is a critical cofactor for a wide range of enzymes. nih.gov
Researchers have successfully synthesized libraries of quinoline-sulfonamides, including derivatives of this compound, to screen against various zinc-dependent matrix metalloproteinases (MMPs). nih.gov These enzymes play a crucial role in tissue remodeling and are implicated in diseases such as cancer. The screening of these libraries has revealed that quinoline-sulfonamide fragments can exhibit impressive inhibition of MMPs, with some showing selectivity for specific MMPs. nih.gov This targeted inhibition is a key goal in the development of therapeutic agents with fewer side effects.
In addition to MMPs, quinoline-8-sulfonamide derivatives have been investigated as modulators of other enzymes, such as pyruvate (B1213749) kinase M2 (PKM2), a key player in cancer cell metabolism. nih.gov By designing and synthesizing novel derivatives, scientists aim to modulate the activity of PKM2, thereby disrupting the metabolic processes that fuel tumor growth. nih.gov Some of these derivatives have shown the ability to reduce intracellular pyruvate levels in cancer cells, indicating their potential as anti-cancer agents. nih.gov
Furthermore, the broader class of quinoline-based compounds has been shown to inhibit a diverse range of enzymes that interact with DNA, including DNA methyltransferases. nih.gov This highlights the versatility of the quinoline (B57606) scaffold in designing enzyme inhibitors for various therapeutic targets. nih.govnih.govresearchgate.net
Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. nih.gov This approach involves screening small, low-complexity molecules, or "fragments," for weak binding to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.
The this compound scaffold is well-suited for FBDD due to its relatively small size and its known ability to interact with biologically important targets, particularly metalloenzymes. nih.govmdpi.com The development of focused libraries of quinoline- and benzimidazole-sulfonamides for screening against MMPs is a prime example of an FBDD approach. nih.gov By starting with these zinc-binding fragments, researchers can efficiently identify starting points for the development of more potent and selective MMP inhibitors. nih.gov
The success of FBDD relies on the quality and diversity of the fragment library. The synthesis of various derivatives of this compound and related compounds allows for the creation of tailored libraries for specific target classes. nih.govmdpi.com This targeted approach increases the probability of finding high-quality hits that can be successfully elaborated into clinical candidates.
Chemosensory Applications: Zinc(II) Ion Fluorescent Sensors
The inherent fluorescence of the quinoline ring system, combined with the metal-chelating ability of the 8-sulfonamide group, makes this compound and its derivatives excellent candidates for the development of fluorescent sensors for metal ions. mdpi.commdpi.com In particular, the 8-sulfonamidoquinoline core has been extensively utilized in the design of "turn-on" fluorescent sensors for zinc(II) ions. nih.gov
These sensors typically exhibit low fluorescence in their free state. However, upon binding to Zn(II), a significant increase in fluorescence intensity is observed. nih.govmdpi.com This phenomenon, known as chelation-enhanced fluorescence (CHEF), allows for the sensitive and selective detection of zinc ions in biological and environmental samples. nih.govmdpi.comresearchgate.net The selectivity for Zn(II) over other biologically relevant metal ions is a crucial feature of these sensors. nih.gov
The development of these fluorescent probes has been instrumental in advancing our understanding of the biological roles of zinc, which is involved in a vast array of cellular processes. nih.govresearchgate.net By enabling the visualization of zinc trafficking and distribution within cells, these sensors provide valuable tools for chemical biologists. nih.gov
| Sensor Type | Target Ion | Sensing Mechanism |
| 8-Sulfonamidoquinoline-based | Zinc(II) | Chelation-Enhanced Fluorescence (CHEF) |
| Quinoline-Schiff base gelator | Zinc(II) | Ratiometric fluorescence change |
Exploration as Precursors for Complex Heterocyclic Structures
Beyond its direct applications, this compound serves as a valuable starting material for the synthesis of more complex heterocyclic compounds. google.commdpi.comnih.gov The quinoline ring system can be chemically modified at various positions to introduce new functional groups and build more elaborate molecular architectures.
For instance, the sulfonamide group can be transformed into other functional groups, or the quinoline ring itself can undergo further reactions to create fused heterocyclic systems. mdpi.comnih.gov These synthetic transformations open up possibilities for creating novel compounds with potentially unique biological activities. The synthesis of N-heterocycle-containing sulfonamide derivatives has been explored for developing antiviral agents. nih.gov
The versatility of this compound as a synthetic precursor is a testament to the rich chemistry of the quinoline scaffold. researchgate.net By leveraging established synthetic methodologies and exploring new reaction pathways, chemists can continue to expand the chemical space accessible from this important building block. google.commdpi.comnih.gov
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of 3-methylquinoline-8-sulfonamide. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, researchers can precisely map the connectivity and spatial relationships of atoms within the molecule.
1D NMR (¹H, ¹³C)
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. In a typical analysis, the sample is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), and the chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org
¹H NMR: The proton NMR spectrum of this compound reveals distinct signals for each unique proton. The integration of these signals corresponds to the number of protons, while their splitting patterns (e.g., singlet, doublet, triplet, multiplet) provide information about neighboring protons. The coupling constants (J values), measured in Hertz (Hz), offer further insight into the connectivity of the molecule. nih.gov
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. nih.gov
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Splitting Pattern (J, Hz) |
|---|---|---|---|
| C2-H | 8.13-8.09 | 157.9 | m |
| C4-H | 7.80-7.76 | 139.5 | m |
| C5-H | 7.96-7.91 | 124.3 | m |
| C6-H | 7.47 | 128.0 | t (J = 8.0) |
| C7-H | 7.96-7.91 | 131.4 | m |
2D NMR Techniques (HSQC, HMBC) for Resonance Assignment
To resolve ambiguities and definitively assign proton and carbon signals, two-dimensional NMR techniques are employed. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the straightforward assignment of which proton is attached to which carbon. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the carbon skeleton and confirming the placement of substituents, such as the methyl and sulfonamide groups on the quinoline (B57606) ring. nih.govmdpi.com
Through the combined application of 1D and 2D NMR, a complete and unambiguous assignment of all proton and carbon resonances in this compound can be achieved, confirming its molecular structure. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of this compound, which in turn confirms its elemental composition and molecular formula. nih.gov Techniques like Electrospray Ionization (ESI) are often used to generate ions from the molecule. rsc.org The high resolving power of instruments such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers allows for mass measurements with a high degree of accuracy, typically to within a few parts per million (ppm). nih.gov
This precision enables the differentiation between compounds with the same nominal mass but different elemental compositions. The experimentally determined mass is compared to the calculated theoretical mass for the proposed molecular formula of this compound (C₁₀H₁₀N₂O₂S), providing strong evidence for its identity. spectrabase.com
Table 2: Example HRMS Data for a Quinoline Derivative. This table illustrates the format of HRMS data, showing the comparison between the calculated and found mass for a related compound.
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) |
|---|---|---|---|
| (E)-8-nitro-2-styrylquinoline | C₁₇H₁₂N₂O₂ | 277.0972 | 277.0966 |
Chromatographic Methods for Purity Assessment (e.g., LC Analysis)
The purity of a synthesized batch of this compound is a critical parameter, and this is typically assessed using chromatographic techniques. Liquid Chromatography (LC) is a commonly employed method. nih.gov In a typical LC analysis, the compound is dissolved in a suitable solvent and passed through a column containing a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases.
For purity assessment, a high-performance liquid chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis) is often used. The analysis can confirm the presence of a single major peak corresponding to this compound, with the absence of significant impurity peaks indicating a high degree of purity. nih.gov Studies have reported achieving purities of over 97% for quinoline-8-sulfonamide (B86410) derivatives, as confirmed by LC analysis. nih.gov
Table 3: Typical Parameters for LC Analysis of Quinoline Derivatives.
| Parameter | Description |
|---|---|
| Instrument | Dionex UltiMate 3000 or similar |
| Column | Accucore RP-MS HPLC column (150 mm x 2.1 mm) |
| Mobile Phase | e.g., ACN/1% aqueous HCOOH 80/20 v/v |
| Detection Wavelength | e.g., 277 nm |
X-ray Crystallography for Ligand-Protein Complex Structural Analysis
X-ray crystallography is an indispensable tool for visualizing the three-dimensional structure of this compound when it is bound to a protein target. nih.gov This technique provides atomic-level detail of the interactions between the ligand and the protein's binding site. nih.gov
The process involves growing a high-quality crystal of the protein-ligand complex. This can be achieved through co-crystallization, where the protein and ligand are mixed before crystallization, or by soaking a pre-grown protein crystal in a solution containing the ligand. researchgate.net The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined. nih.gov
The resulting structural model reveals the precise orientation of this compound within the binding pocket and identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to its binding affinity and specificity. nih.govtue.nl This information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's biological activity. frontiersin.org
Emerging Research Directions and Future Perspectives
Rational Design of Novel Analogs with Enhanced Specificity and Potency
The rational design of new analogs based on the quinoline-8-sulfonamide (B86410) core is a key area of active research, aimed at improving how specifically and effectively these compounds can act on their biological targets. A significant focus has been on the modulation of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a crucial enzyme in cancer metabolism. mdpi.com
Researchers employ computational tools like molecular docking and molecular dynamics to predict how modifications to the molecule will affect its binding to the target protein. mdpi.com One successful strategy involved introducing a 1,2,3-triazole ring system, which acts as a bioisostere for an amide group. This modification was predicted to create a more stable complex with the PKM2 enzyme by enabling additional interactions through the nitrogen atoms of the triazole ring. mdpi.com
This in silico hypothesis was confirmed through the synthesis and biological testing of a series of 8-quinolinesulfonamido-1,2,3-triazoles. Experimental results demonstrated that these new analogs could effectively reduce intracellular pyruvate levels in cancer cells, indicating successful modulation of PKM2. mdpi.com For example, one of the most promising analogs, compound 9a, showed significant cytotoxicity against a panel of human cancer cell lines, validating the rational design approach. mdpi.com
Table 1: In Vitro Cytotoxicity of a Lead Quinoline-8-sulfonamide Analog (Compound 9a) This table displays the half-maximal inhibitory concentration (IC50) values of a rationally designed quinoline-8-sulfonamide analog against various human cancer cell lines, demonstrating its potency.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A549 | Lung Cancer | 0.496 mdpi.com |
| C32 | Amelanotic Melanoma | 0.520 mdpi.com |
| COLO829 | Metastatic Melanoma | 0.376 mdpi.com |
| MDA-MB-231 | Breast Cancer | 0.609 mdpi.com |
| U87-MG | Glioblastoma | 0.756 mdpi.com |
Future design strategies will likely continue to explore substitutions at various positions on the quinoline (B57606) and sulfonamide moieties to further optimize interactions with target proteins and enhance therapeutic potential.
Integration of Multi-Omics Data in Target Validation and Pathway Analysis
While specific multi-omics studies on 3-Methylquinoline-8-sulfonamide are not yet widely published, this approach represents a significant future direction for understanding its biological effects. Integrating various "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a compound within a biological system. nih.gov This is crucial for validating its intended target and understanding its broader impact on cellular pathways. researchgate.net
For quinoline-sulfonamide derivatives targeting enzymes like PKM2, a multi-omics approach could:
Genomics: Identify genetic mutations in cancer cells that may confer sensitivity or resistance to the compound. nih.gov
Transcriptomics: Analyze changes in messenger RNA (mRNA) levels to see which genes are up- or down-regulated after treatment, revealing the transcriptional response to PKM2 modulation. nih.gov
Proteomics: Quantify changes in the levels of thousands of proteins to confirm the direct effect on the target (PKM2) and identify off-target effects or downstream consequences in related pathways. researchgate.net
Metabolomics: Measure the levels of small-molecule metabolites (like pyruvate, lactate (B86563), and other glycolysis intermediates) to provide a direct functional readout of the compound's impact on cellular metabolism. researchgate.net
By combining these datasets, researchers can build comprehensive models of the compound's mechanism of action. nih.gov For instance, observing a decrease in pyruvate (metabolomics) alongside changes in the expression of glycolytic enzymes (proteomics and transcriptomics) would provide strong, multi-layered evidence for the on-target activity of a this compound analog.
Table 2: Conceptual Framework for Multi-Omics in Target Validation This table illustrates how different omics data types can be integrated to validate a biological target, such as PKM2, for this compound analogs.
| Omics Layer | Key Question | Example Data/Analysis |
|---|---|---|
| Genomics | Are there specific genetic markers for drug sensitivity? | Sequencing of cancer cell lines to correlate mutations with IC50 values. |
| Transcriptomics | How does the drug alter gene expression? | RNA-Seq to identify differentially expressed genes in glycolysis and apoptosis pathways post-treatment. |
| Proteomics | What are the on-target and off-target protein interactions? | Mass spectrometry to quantify changes in PKM2 levels and interacting proteins. |
| Metabolomics | What is the functional impact on cellular metabolism? | LC-MS analysis to measure changes in intracellular pyruvate, lactate, and ATP levels. |
This integrated approach is essential for validating targets more effectively and identifying potential biomarkers for patient stratification in future clinical applications. nih.gov
Development of Advanced Synthetic Methodologies for Scalability and Sustainability
The advancement of synthetic chemistry is crucial for producing this compound and its analogs efficiently and sustainably. Traditional methods are being replaced by more sophisticated techniques that offer higher yields, greater molecular diversity, and a reduced environmental footprint.
A key precursor, 3-methylquinoline-8-sulfonyl chloride, can be synthesized in high yield (96%) from 3-methylquinoline (B29099) through a chlorosulfonation process. google.com This multi-step process begins with aniline (B41778) and propionic acid and is designed to be cost-effective and suitable for industrial-scale production. google.com
For the creation of diverse libraries of analogs, modern catalytic reactions are being employed. One of the most prominent is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com This reaction is used to reliably connect the quinoline-sulfonamide core to other molecular fragments, such as another quinolinyl group, via a stable triazole linker. mdpi.com The CuAAC reaction is highly efficient, proceeds under mild conditions (often at room temperature in a water/DMF solvent system), and produces high yields, making it ideal for both laboratory-scale discovery and larger-scale manufacturing. mdpi.comnih.gov
Table 3: Overview of Key Synthetic Steps and Methodologies This table outlines the advanced methods used in the synthesis of this compound analogs, emphasizing scalable and efficient reactions.
| Reaction Stage | Method | Reagents/Catalysts | Key Advantages |
|---|---|---|---|
| Precursor Synthesis | Chlorosulfonation | Chlorosulfonic acid | High yield (96%), suitable for industrial production google.com |
| Analog Generation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | CuSO₄·5H₂O, Sodium Ascorbate | High efficiency, mild reaction conditions, sustainability mdpi.com |
| Amide Bond Formation | Sulfonamide Synthesis | Triethylamine (B128534), Chloroform (B151607) | High yields, straightforward procedure mdpi.com |
Future research will likely focus on further refining these catalytic systems, potentially using flow chemistry for continuous manufacturing and exploring greener solvents and catalysts to enhance the sustainability of the synthetic process.
Interdisciplinary Approaches in Chemical Biology and Catalysis
The exploration of this compound is a prime example of the synergy between chemical biology and catalysis. Chemical biology utilizes chemical tools and techniques to probe and manipulate biological systems, while catalysis provides the means to create these precise tools.
The process begins with in silico design and molecular modeling, a chemical biology approach to predict how a molecule will interact with a biological target like an enzyme. mdpi.comresearchgate.net This computational work guides the synthetic strategy. Catalysis then comes into play during the synthesis of the designed molecules. For instance, the use of copper catalysis in the CuAAC reaction is a direct application of catalytic chemistry to build complex molecular architectures that would be difficult to assemble otherwise. mdpi.com
Once synthesized, these compounds are used as chemical probes to study their effects on cells and proteins. Techniques such as fluorescence microscopy and affinity chromatography can be used to track the molecules within cells and identify their binding partners, further deepening the biological understanding. This iterative cycle of design (chemical biology), synthesis (catalysis), and biological testing is fundamental to modern drug discovery. The findings from biological assays feed back into the design process, leading to the creation of next-generation analogs with improved properties. mdpi.com This interdisciplinary approach accelerates the discovery of potent and selective molecules for therapeutic or research applications.
Q & A
Q. What are the standard synthetic routes for 3-methylquinoline-8-sulfonamide, and what key reagents/conditions are required?
The synthesis typically involves two main steps: (1) formation of the quinoline core and (2) introduction of the sulfonamide group. The quinoline backbone can be synthesized via the Skraup reaction, using aniline derivatives, glycerol, and sulfuric acid under controlled heating (120–140°C). Subsequent sulfonylation is achieved by reacting 8-amino-3-methylquinoline with sulfonyl chloride (e.g., methane sulfonyl chloride) in the presence of a base like pyridine to neutralize HCl byproducts. Recrystallization from ethanol or acetonitrile is recommended for purification .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl at position 3, sulfonamide at position 8).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHNOS) and isotopic patterns.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% by area normalization).
Cross-referencing with analogous quinoline sulfonamides ensures accurate spectral interpretation .
Q. What are common impurities in this compound synthesis, and how can they be mitigated?
Major impurities include:
- Unreacted intermediates : Residual 8-amino-3-methylquinoline due to incomplete sulfonylation.
- Oxidation byproducts : Quinoline-N-oxides formed under acidic conditions.
Mitigation strategies: - Optimize reaction time and stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride).
- Use inert atmospheres (N/Ar) to prevent oxidation.
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. For stability:
Q. How can researchers screen this compound for preliminary biological activity?
Standard assays include:
- Enzyme inhibition : Dose-response curves against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT/XTT assays in cancer cell lines (e.g., HeLa, MCF-7). Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can contradictory data in synthetic yield or biological activity be systematically analyzed?
Contradictions often arise from:
- Batch variability : Trace metal impurities in solvents/reagents affecting catalysis.
- Assay interference : Compound autofluorescence in fluorometric assays.
Resolution strategies: - Conduct design-of-experiments (DoE) to identify critical factors (e.g., temperature, reagent purity).
- Validate biological activity via orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays).
- Apply statistical tools (ANOVA, Tukey’s test) to assess significance .
Q. What methodologies optimize the regioselective sulfonylation of 3-methylquinoline derivatives?
To enhance regioselectivity at position 8:
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro at position 6) to polarize the quinoline ring.
- Catalysis : Use Lewis acids (e.g., ZnCl) to stabilize transition states during sulfonylation.
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve yield by 15–20% .
Q. How can computational methods predict the binding interactions of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., hydrogen bonding with sulfonamide oxygen).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR : Correlate substituent effects (e.g., methyl vs. ethyl at position 3) with inhibitory potency .
Q. What strategies address the compound’s instability in aqueous media for in vivo studies?
Q. How can researchers validate conflicting reports on the compound’s mechanism of action in cancer models?
- Pathway analysis : Perform RNA-seq/proteomics to identify differentially expressed genes/proteins post-treatment.
- CRISPR knockouts : Silence putative targets (e.g., EGFR, PI3K) to confirm on-target effects.
- Metabolomics : Track changes in ATP/NADH levels to distinguish cytotoxic vs. cytostatic mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
